molecular formula C4H6N4O2 B2727026 1-Methyl-4-nitro-1H-pyrazol-3-amine CAS No. 20055-00-9

1-Methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2727026
CAS No.: 20055-00-9
M. Wt: 142.118
InChI Key: ATPXGQVBSCIPET-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with amino, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-nitro-1H-pyrazol-3-amine can be synthesized through several methods. One common method involves the Hofmann rearrangement of 4-nitropyrazole-3-carboxamide at 50-55°C, yielding 3-amino-4-nitropyrazole with an 87% yield . Another method involves the treatment of 3(5)-acetamino-4-nitropyrazole with 20% hydrochloric acid . Additionally, 5-amino-1-methyl-4-nitropyrazole can be obtained by heating 5-bromo-1-methyl-4-nitropyrazole with aqueous ammonia in an autoclave at 190°C .

Industrial Production Methods

Industrial production methods for 3-amino-1-methyl-4-nitropyrazole typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydrochloric acid, and various catalysts. For example, the reduction of 3,5-dinitropyrazole with hydrazine in the presence of ferric chloride yields 5-amino-3-nitropyrazole .

Major Products Formed

The major products formed from these reactions include various amino and nitro derivatives of pyrazole, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amino group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-Methyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Its combination of amino, methyl, and nitro groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXGQVBSCIPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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